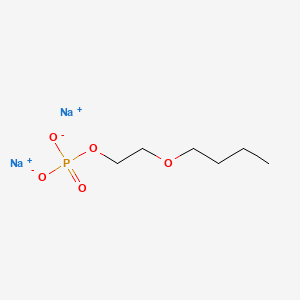
Disodium 2-butoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-butoxyethyl phosphate is an organophosphate compound with the molecular formula C10H21Na2O6P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flame retardant and plasticizer, making it valuable in the production of plastics, textiles, and other materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-butoxyethyl phosphate typically involves the reaction of 2-butoxyethanol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. The general reaction can be represented as follows:
2-butoxyethanol+phosphorus oxychloride→2-butoxyethyl phosphate→disodium 2-butoxyethyl phosphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-butoxyethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-butoxyethanol and phosphoric acid.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: 2-butoxyethanol and phosphoric acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the butoxyethyl group.
Applications De Recherche Scientifique
Disodium 2-butoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used as a plasticizer and flame retardant in the production of plastics, textiles, and other materials .
Mécanisme D'action
The mechanism of action of disodium 2-butoxyethyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The compound can also induce oxidative stress and inflammation, which are key pathways involved in its toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another organophosphate flame retardant with similar applications but different molecular structure.
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer with distinct chemical properties.
Triphenyl phosphate: A widely used flame retardant with different toxicity and environmental impact profiles.
Uniqueness
Disodium 2-butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Its ability to interact with biological membranes and proteins also sets it apart from other similar compounds, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
85204-22-4 |
|---|---|
Formule moléculaire |
C6H13Na2O5P |
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
disodium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
MPFVDKFRCLZQKV-UHFFFAOYSA-L |
SMILES canonique |
CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


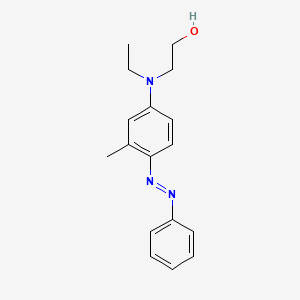
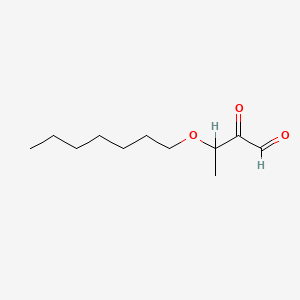
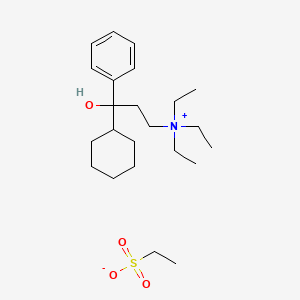
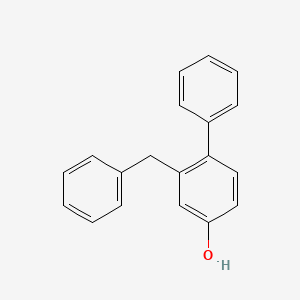
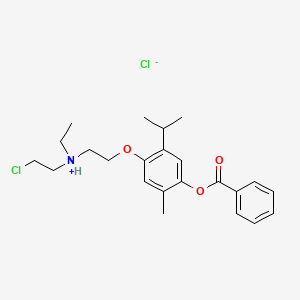
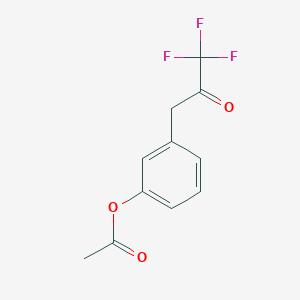
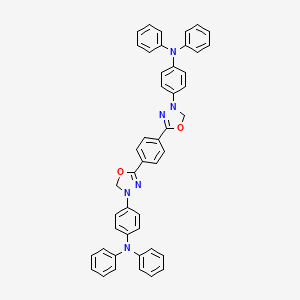
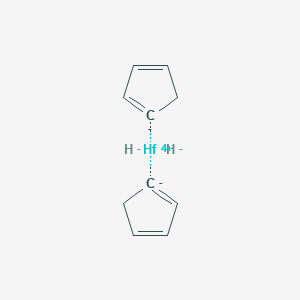
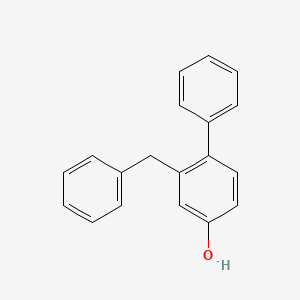
![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
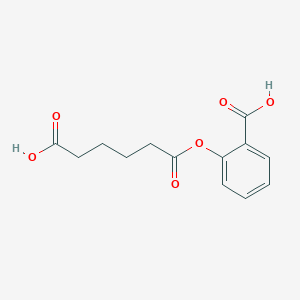
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
